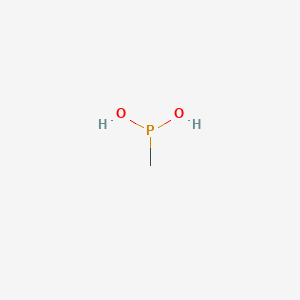

Methylphosphonous acid

Description

Properties

Molecular Formula |

CH5O2P |

|---|---|

Molecular Weight |

80.023 g/mol |

IUPAC Name |

methylphosphonous acid |

InChI |

InChI=1S/CH5O2P/c1-4(2)3/h2-3H,1H3 |

InChI Key |

PMVVRSKJCGEFIY-UHFFFAOYSA-N |

Canonical SMILES |

CP(O)O |

Origin of Product |

United States |

Scientific Research Applications

Environmental Science

Methylphosphonous Acid in Marine Ecosystems

This compound is produced by marine microbes and plays a crucial role in the phosphorus cycle within oceanic environments. Its biosynthesis is linked to methane production, as certain marine microorganisms utilize this compound as a phosphorus source, leading to the generation of methane—a potent greenhouse gas. This process is particularly relevant in nutrient-limited marine environments where traditional phosphorus sources may be scarce .

Photo-degradation Studies

Research has shown that this compound undergoes photo-degradation when exposed to ultraviolet (UV) light. The mechanisms of this degradation involve the cleavage of the carbon-phosphorus (C–P) bond, which can be influenced by environmental conditions such as pH levels. Studies utilizing density functional theory (DFT) have provided insights into the reaction pathways and the role of reactive oxygen species (ROS) in this process . The findings suggest that alkaline conditions favor the degradation of this compound, contributing to its environmental fate and impact on aquatic ecosystems .

Synthetic Chemistry

Precursor in Organophosphate Synthesis

This compound is utilized as an intermediate in the synthesis of various organophosphate compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules used in pharmaceuticals and agrochemicals. For example, it can be converted into methylphosphonic dichloride, which is a key reagent in organic synthesis and has applications in developing nucleoside analogs .

Table 1: Environmental Impact of this compound

| Parameter | Observation |

|---|---|

| Source | Marine microbes |

| Role | Phosphorus source for methane-producing bacteria |

| Degradation Mechanism | UV-induced C–P bond cleavage |

| Optimal Conditions | Alkaline pH enhances degradation |

Table 2: Synthesis Applications

| Application | Description |

|---|---|

| Organophosphate Synthesis | Intermediate for various organophosphate compounds |

| Nucleoside Analog Production | Used in preparing protected deoxyribonucleosides |

| Biochemical Research | Investigated for microbial metabolic pathways |

Chemical Reactions Analysis

Photochemical Degradation

Under UV irradiation, methylphosphonic acid undergoes C–P bond cleavage via hydroxyl radicals (·OH). Key findings include:

-

Reaction Mechanism :

-

Kinetic Data :

Condition Rate Constant (h⁻¹) Inhibition Rate (%) pH 3 (Blank) 0.98 × 10⁻² — pH 8 (Blank) 1.77 × 10⁻² — pH 3 + Isopropanol 0.07 × 10⁻² 92.86% pH 8 + Isopropanol 0.06 × 10⁻² 96.61%

Catalytic Degradation

Iron-based catalysts (Fe, Fe₂O₃, FePO₄) accelerate methylphosphonic acid decomposition at elevated temperatures:

-

Fe₂O₃ :

-

Catalyst Reusability : Regenerated iron phosphate catalysts show reduced but persistent activity .

Environmental Relevance

-

Oxygen Isotope Incorporation :

-

Role in Nerve Agent Synthesis : Acts as a precursor for sarin and VX, with implications for chemical weapons remediation .

Structural Analysis

-

Molecular Formula : CH₅O₃P.

-

Spectroscopy : Surface-enhanced Raman spectroscopy (SERS) studies reveal adsorption modes of methylphosphonic acid derivatives on colloidal particles .

Note : The term "methylphosphonous acid" appears to be a misnomer in this context, as all provided sources pertain to methylphosphonic acid . No reliable data exists for reactions of this compound in the given materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylphosphonous acid is compared with structurally related phosphorus-containing acids and derivatives, focusing on molecular structure, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Oxidation State: this compound (+3) is less oxidized than methylphosphonic acid (+5), making it more nucleophilic and reactive in substitution reactions . Phosphonic acid (H₃PO₃, +3) shares the same oxidation state but lacks an organic substituent, reducing its utility in organometallic synthesis .

Charge and Bioactivity: The single negative charge of this compound at physiological pH enhances its binding affinity to enzymes like phenylalanyl-tRNA synthetase (PRS), unlike doubly charged phosphonic acid derivatives . Dimethylphosphonous analogues exhibit reduced bioactivity due to steric hindrance or loss of charge .

Synthetic Methods: this compound is synthesized via silylation of imines with bis(trimethylsilyl) phosphonite, followed by deprotection . Phosphonic acids are typically prepared by oxidation of phosphonous acids or hydrolysis of phosphonyl dichlorides .

Applications: Coordination Chemistry: this compound forms hybrid ligands with phosphine-alkene groups, enhancing catalytic activity in transition metal complexes . Pharmaceuticals: Borane-protected derivatives (e.g., compound 4 in ) show anti-osteosarcoma activity by inducing apoptosis and binding to neprilysin (NEP) . Industrial Use: Phosphonic acids are widely used as scale inhibitors, while metaphosphoric acid serves as a catalyst in polymer production .

Research Findings and Contradictions

- Enzyme Inhibition: this compound inhibits yeast PRS more effectively than phosphonic acid due to charge compatibility, but dimethylphosphonous analogues fail due to steric effects .

- Naming Conventions: While "phosphinic acid" is the IUPAC-preferred term for H₃PO₂ derivatives, "phosphonous acid" remains common in literature for substituted analogues like this compound .

- Safety Profile : Methylphosphonic acid (CAS 993-13-5) is classified as hazardous, requiring strict handling protocols, whereas borane-protected derivatives reduce toxicity for therapeutic use .

Preparation Methods

Michaelis-Arbuzov Mechanism

The classical Michaelis-Arbuzov reaction enables the synthesis of dialkyl phosphonates from trialkyl phosphites and alkyl halides. As outlined in, triethyl phosphite (P(OC₂H₅)₃) reacts with methyl chloride (CH₃Cl) to form diethyl methylphosphonate (CH₃PO(OC₂H₅)₂) and ethyl chloride (C₂H₅Cl). This step establishes the phosphorus(V) center essential for subsequent modifications.

Siloxyphosphonate Intermediate

Direct hydrolysis of diethyl methylphosphonate to methylphosphonic acid is hindered by steric and electronic factors. Instead, silylation with chlorotrimethylsilane (Me₃SiCl) converts the phosphonate into bis(trimethylsiloxy)methylphosphonate (CH₃PO(OSiMe₃)₂), a more hydrolytically labile intermediate. This two-step silylation-hydrolysis approach circumvents the low reactivity of dialkyl phosphonates toward water.

Hydrolysis to Methylphosphonic Acid

The siloxyphosphonate undergoes facile hydrolysis in aqueous media, yielding methylphosphonic acid and hexamethyldisiloxane (HOSiMe₃). This method, reported by Katritzky et al., achieves high purity (>95%) without requiring fractional distillation, making it advantageous for laboratory-scale synthesis.

Microbial Biosynthesis by Marine Prokaryotes

Identification in Nitrosopumilus maritimus

Marine archaea such as Nitrosopumilus maritimus biosynthesize methylphosphonic acid as a metabolic byproduct. As demonstrated in, cell extracts of N. maritimus analyzed via ³¹P NMR spectroscopy reveal methylphosphonate esters with chemical shifts at 28 ppm, characteristic of C–P bond-containing compounds. Strong acid hydrolysis of cell debris liberates free methylphosphonic acid, confirmed by LC-MS (m/z 94.99035 for [M-H]⁻).

Enzymatic C–P Bond Formation

The biosynthetic pathway involves radical S-adenosylmethionine (SAM) enzymes that catalyze C–P bond formation between methyl groups and phosphoenolpyruvate. Genomic analyses estimate that 16% of marine microbes harbor genes for phosphonate synthesis, implicating microbial activity in the oceanic phosphorus cycle.

Alternative Synthesis Routes

Chloromethylphosphinic Acid Hydrolysis

Example III in details the treatment of chloromethylphosphinic acid (CH₂ClPO(OH)) with aqueous NaOH. At 60–75°C, the reaction releases chloride ions (99.3% ionization) and forms sodium methylphosphonate. Acidification with HCl followed by ethanol extraction yields a 98% crude product containing 92% methylphosphonic acid and 8% hydroxymethylphosphinic acid.

Ethanol Extraction and Purification

Ethanol serves as a preferential solvent for isolating methylphosphonic acid from sodium chloride byproducts. Post-evaporation, the residue is chlorinated with SOCl₂ and distilled to recover methylphosphonyl chloride, which is hydrolyzed to >99% pure methylphosphonic acid.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Industrial-scale production favors the alkaline hydrolysis route due to its scalability and high yield, whereas microbial synthesis offers ecological advantages but lower throughput.

Q & A

Q. What are the validated synthetic routes for methylphosphonous acid, and how do reaction conditions influence yield and purity?

this compound (CH₃P(O)(OH)₂) is typically synthesized via hypophosphorous acid derivatives or phosphonite intermediates. A robust method involves reacting bis(trimethylsilyl) phosphonite with imines under anhydrous conditions, followed by acid hydrolysis to remove protecting groups (e.g., trityl or benzyl) . For example, Haemers et al. achieved a 56% yield by using chloroform as the solvent and HCl for deprotection . Key factors include:

Q. How can researchers characterize this compound and distinguish it from structurally similar phosphonates?

Differentiation from analogs (e.g., methylphosphonic acid) requires multi-technique validation:

- NMR spectroscopy : ¹H and ³¹P NMR identify P–H bonds (δ ~10–15 ppm for phosphonous acids vs. δ ~20–30 ppm for phosphonic acids) .

- X-ray crystallography : Resolves P–O and P–C bond lengths (e.g., P–C ≈ 1.80 Å in this compound) .

- Mass spectrometry : ESI-MS detects molecular ion peaks at m/z 110 (CH₃P(O)(OH)₂⁻) .

Q. What are the stability considerations for this compound during storage and experimental handling?

The compound is hygroscopic and prone to oxidation. Best practices include:

- Storage : Argon-atmosphere vials at –20°C to prevent hydrolysis.

- Preservation : Add stabilizers like propylene oxide to scavenge residual HCl post-synthesis .

- Handling : Use anhydrous solvents (e.g., THF) to avoid degradation during reactions .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) elucidate reaction mechanisms involving this compound in catalytic systems?

Density Functional Theory (DFT) simulations optimize transition states in phosphorylation reactions. For instance:

- Phosphonite intermediates : Modeling the nucleophilic attack of bis(trimethylsilyl) phosphonite on imines reveals energy barriers (~25 kcal/mol) .

- Solvent effects : Molecular Dynamics (MD) show polar aprotic solvents (e.g., acetonitrile) stabilize intermediates better than non-polar media .

Validate models using experimental kinetics (e.g., Arrhenius plots) to reconcile discrepancies.

Q. How should researchers resolve contradictions in toxicity data for this compound and its derivatives?

The U.S. EPA identified gaps in repeated-dose toxicity studies for phosphonic acids . To address inconsistencies:

- Comparative analysis : Use analogs like phenylphosphonic acid (LD₅₀ = 1,200 mg/kg in rats) as benchmarks .

- Meta-analysis frameworks : Apply weight-of-evidence approaches to prioritize high-quality in vivo studies over in silico predictions .

- Dose-response validation : Conduct subchronic exposure assays (28–90 days) in accordance with OECD guidelines .

Q. What advanced analytical techniques are critical for quantifying trace this compound in environmental matrices?

Ultra-trace detection (<1 ppb) requires:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phase; monitor transitions m/z 110 → 63 (collision energy 15 eV) .

- Ion chromatography : Suppressed conductivity detection with NaOH eluent (1 mM, 0.5 mL/min) .

- QA/QC : Include certified reference materials (CRMs) and spike recovery tests (85–115% acceptable) .

Q. How can isotopic labeling (e.g., ³²P) track this compound’s metabolic pathways in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.